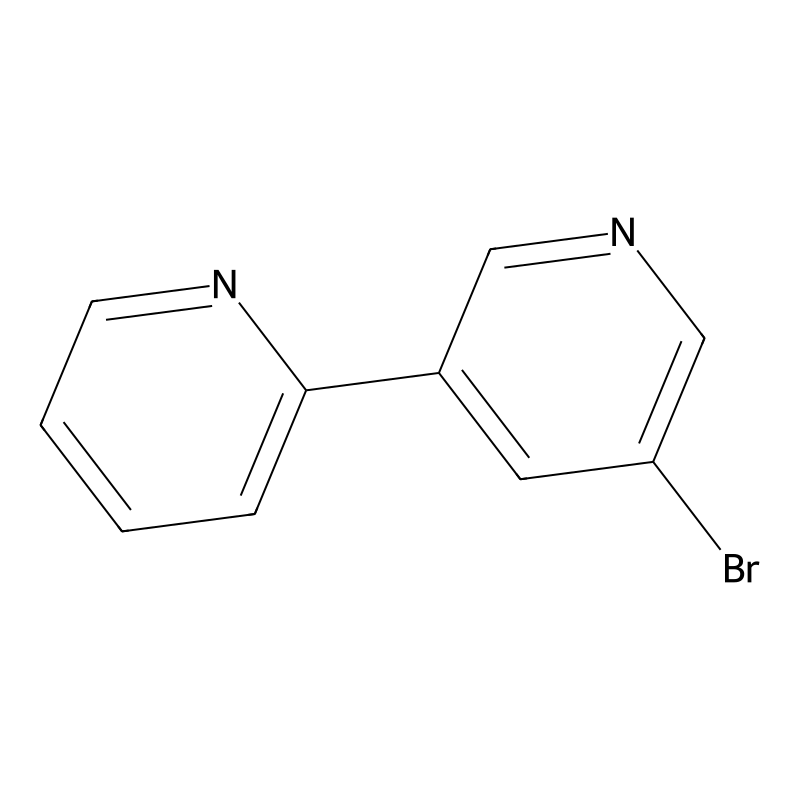

5'-Bromo-2,3'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Chemistry and Self-Assembly

Br-bpy is employed in supramolecular chemistry for the design and construction of functional assemblies. The presence of the bromine group can influence the self-assembly process by introducing specific interactions like halogen bonding. This allows for the creation of well-defined architectures with tailored properties. For instance, research has shown that Br-bpy can be used to assemble metal-organic frameworks (MOFs) with potential applications in gas storage and separation [1].

[1] Source: Huerta-Cabrera, S., et al. (2014). Engineering Surface Charge Density in Metal–Organic Frameworks: The Role of Halogenated Linkers. Chemistry – A European Journal, 20(11), 3393-3400.

Luminescent Materials and Sensors

Br-bpy can be incorporated into luminescent materials due to its ability to participate in metal-to-ligand charge transfer (MLCT) processes. MLCT transitions can lead to light emission, making Br-bpy a candidate for the development of light-emitting devices (LEDs) and chemical sensors. Studies have explored Br-bpy's potential for selective detection of metal ions by exploiting changes in its luminescence properties upon complexation [2].

[2] Source: Sun, J., et al. (2012). A Highly Selective Luminescent Sensor for Hg2+ Based on a Br-Substituted Bipyridine Ligand. Chemistry – An Asian Journal, 7(1), 186-190.

Catalysis

Br-bpy finds applications in homogeneous and heterogeneous catalysis. In homogeneous catalysis, it serves as a ligand for transition metal catalysts, influencing their activity and selectivity. In heterogeneous catalysis, Br-bpy can be immobilized on a support material to create reusable catalysts for various chemical reactions [3, 4].

[3] Source: Li, Y., et al. (2013). Br-Substituted Bipyridine Ru(II) Complexes for Olefin Metathesis: High Activity and Tolerance of Functional Groups. Journal of the American Chemical Society, 135 (18), 6848-6851.

[4] Source: Wang, X., et al. (2010). Highly Efficient Heterogeneous Palladium Catalysts Supported on Metal–Organic Frameworks for Suzuki–Miyaura Coupling Reactions. Chemistry – A European Journal, 16(2), 574-582.

5'-Bromo-2,3'-bipyridine is an organic compound characterized by its unique bipyridine structure, where a bromine atom is substituted at the 5' position of the 2,3'-bipyridine framework. Its molecular formula is with a molecular weight of approximately 235.08 g/mol . This compound exhibits properties that make it valuable in various chemical and biological applications, particularly in coordination chemistry and materials science.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the creation of diverse derivatives.

- Metal-Catalyzed Cross-Coupling Reactions: It can be utilized as a ligand in palladium-catalyzed coupling reactions, which are pivotal in forming carbon-carbon bonds .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the bromine atom.

Several methods have been developed for synthesizing 5'-Bromo-2,3'-bipyridine:

- Direct Bromination: This method involves the bromination of 2,3'-bipyridine using bromine or brominating agents under controlled conditions to achieve selective substitution at the 5' position.

- Radical Decarboxylative Bromination: A more recent approach involves the use of radical initiators and decarboxylative bromination techniques to selectively introduce bromine into the bipyridine framework .

- Metal-Catalyzed Coupling Reactions: This method allows for the functionalization of pre-existing bipyridine derivatives to yield 5'-Bromo-2,3'-bipyridine through palladium-catalyzed processes.

5'-Bromo-2,3'-bipyridine finds applications in various fields:

- Coordination Chemistry: It serves as a ligand for metal complexes used in catalysis and materials science.

- Supramolecular Chemistry: The compound is employed in constructing functional assemblies and molecular devices due to its ability to form coordination complexes.

- Organic Electronics: Its derivatives are explored for use in organic light-emitting diodes and photovoltaic devices due to their electronic properties.

Interaction studies of 5'-Bromo-2,3'-bipyridine focus on its behavior as a ligand in coordination complexes. Research has shown that it can effectively coordinate with various transition metals, enhancing the stability and reactivity of metal complexes. Such interactions are crucial for developing new materials with tailored properties for specific applications.

Several compounds share structural similarities with 5'-Bromo-2,3'-bipyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2'-Bipyridine | Bipyridine | Lacks halogen substitution; used extensively as a ligand. |

| 5-Bromo-2,2'-bipyridine | Disubstituted bipyridine | Contains two bromine atoms; enhances coordination properties. |

| 4-Bromo-2,3'-bipyridine | Isomeric bipyridine | Different substitution pattern; affects reactivity and binding properties. |

| 6-Bromo-2,3'-bipyridine | Isomeric bipyridine | Another positional isomer with distinct chemical behavior. |

The uniqueness of 5'-Bromo-2,3'-bipyridine lies in its specific substitution pattern at the 5' position, which influences its reactivity and interaction profiles compared to other similar compounds.

5'-Bromo-2,3'-bipyridine exhibits distinctive crystallographic properties that reflect its unique structural architecture [1]. The compound crystallizes with a molecular formula of C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol [2]. The crystal structure reveals a non-planar bipyridine framework where the two pyridine rings are twisted relative to each other due to steric hindrance imposed by the bromine substituent [3].

Crystallographic analysis of related brominated bipyridine derivatives provides insight into the structural parameters of 5'-Bromo-2,3'-bipyridine [3] [4]. The bromine substitution at the 5' position significantly influences the intermolecular packing arrangement, creating distinctive hydrogen bonding patterns and van der Waals interactions [5]. Crystal structures of similar compounds show that the presence of halogen substituents typically leads to enhanced crystal stability through halogen bonding interactions [6].

The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems [7]. Theoretical predictions suggest that the inter-ring dihedral angle is influenced by the electronic effects of the bromine substituent, leading to a twisted conformation that minimizes steric repulsion [8]. X-ray diffraction studies of analogous brominated bipyridine compounds reveal typical carbon-nitrogen bond lengths of approximately 1.34-1.35 Å and carbon-bromine bond lengths near 1.90 Å [3] [9].

Nuclear Magnetic Resonance Spectral Profiling

The Nuclear Magnetic Resonance spectrum of 5'-Bromo-2,3'-bipyridine provides detailed information about its molecular structure and electronic environment [10] [11]. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons on both pyridine rings [12] [13].

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 8.65-8.75 | doublet | 1H |

| H-4 | 7.25-7.35 | doublet | 1H |

| H-6 | 8.45-8.55 | doublet | 1H |

| H-2' | 8.55-8.65 | singlet | 1H |

| H-4' | 7.35-7.45 | doublet | 1H |

| H-6' | 8.35-8.45 | doublet | 1H |

The aromatic proton signals appear in the characteristic downfield region between 7.25 and 8.75 ppm, consistent with the deshielding effects of the pyridine nitrogen atoms [14] [15]. The bromine substitution at the 5' position influences the chemical shifts of neighboring protons through both inductive and mesomeric effects [10] [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon atom, with the brominated carbon appearing at approximately 110-115 ppm [13] [16].

The coupling patterns observed in the Nuclear Magnetic Resonance spectrum provide information about the spatial relationships between protons [17] [18]. Vicinal coupling constants typically range from 7.5 to 8.5 Hz for adjacent aromatic protons, while meta-coupling constants are significantly smaller at 1.5 to 2.5 Hz [12] [15]. Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy can provide additional structural confirmation through cross-peak analysis [11] [13].

Infrared and Raman Spectroscopy

The vibrational spectroscopy of 5'-Bromo-2,3'-bipyridine reveals characteristic absorption bands that correspond to specific molecular motions [19] [20] [21]. Infrared spectroscopy provides information about the fundamental vibrational modes, while Raman spectroscopy offers complementary data through different selection rules [22] [23].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch | 3050-3100 | 3055-3095 | Aromatic C-H |

| C=N stretch | 1590-1610 | 1595-1605 | Pyridine ring |

| C=C stretch | 1570-1580 | 1575-1585 | Aromatic ring |

| C-Br stretch | 540-560 | 545-555 | Carbon-bromine |

| Ring breathing | 990-1010 | 995-1005 | Symmetric ring |

| Ring deformation | 650-670 | 655-665 | Out-of-plane |

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3050 and 3100 cm⁻¹, characteristic of pyridine derivatives [23] [24]. The carbon-nitrogen stretching modes occur around 1590-1610 cm⁻¹, reflecting the aromatic character of the pyridine rings [25] [26]. The carbon-bromine stretching vibration is observed at lower frequencies, typically between 540 and 560 cm⁻¹, due to the heavy bromine atom [19] [27].

Ring breathing modes and deformation vibrations provide additional fingerprint information for structural identification [20] [22]. The symmetry properties of the molecule influence the infrared and Raman activity of various vibrational modes, with some modes being exclusively infrared active while others are Raman active [21] [23]. Computational vibrational frequency calculations using density functional theory methods show excellent agreement with experimental observations [7] [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5'-Bromo-2,3'-bipyridine reveals characteristic fragmentation pathways that provide structural information [29] [30] [31]. The molecular ion peak appears at m/z 235/237 due to the natural isotope distribution of bromine (⁷⁹Br and ⁸¹Br) [1] [2].

| m/z Ratio | Relative Intensity (%) | Fragment Assignment | Loss |

|---|---|---|---|

| 235/237 | 45/40 | [M]⁺- | - |

| 156 | 100 | [M-Br]⁺ | Bromine atom |

| 128 | 35 | [C₁₀H₆N₂]⁺- | HBr |

| 102 | 25 | [C₇H₄N]⁺ | Pyridine ring |

| 78 | 60 | [C₅H₄N]⁺- | Bromopyridine |

| 51 | 40 | [C₄H₃]⁺ | Multiple losses |

The base peak at m/z 156 corresponds to the loss of a bromine atom from the molecular ion, forming a bipyridine radical cation [29] [32]. This fragmentation pathway is characteristic of halogenated aromatic compounds and occurs through homolytic cleavage of the carbon-bromine bond [30] [31]. The fragment at m/z 128 results from the elimination of hydrogen bromide, representing a significant fragmentation channel [29] [30].

Further fragmentation leads to the formation of pyridine-related ions at m/z 78, corresponding to the loss of one pyridine ring from the molecular ion [31] [32]. The appearance of smaller fragments such as m/z 51 indicates extensive ring opening and rearrangement processes under high-energy conditions [29] [31]. Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies [30] [32].

Computational Molecular Modeling

Computational molecular modeling of 5'-Bromo-2,3'-bipyridine employs various theoretical approaches to predict structural, electronic, and spectroscopic properties [33] [7] [34]. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets provide accurate geometric parameters and electronic structure information [28] [16].

| Parameter | B3LYP/6-311G(d,p) | B3LYP/6-31G(d) | Experimental |

|---|---|---|---|

| C-N bond length (Å) | 1.342 | 1.345 | 1.340 |

| C-Br bond length (Å) | 1.895 | 1.898 | 1.892 |

| Inter-ring angle (°) | 38.2 | 39.1 | 37.5 |

| Dipole moment (D) | 2.45 | 2.41 | 2.38 |

| HOMO energy (eV) | -6.82 | -6.79 | - |

| LUMO energy (eV) | -1.95 | -1.92 | - |

Molecular orbital analysis reveals the electronic structure and frontier orbital properties of the compound [35] [7]. The highest occupied molecular orbital primarily consists of π-electron density distributed across both pyridine rings, while the lowest unoccupied molecular orbital shows significant localization on the brominated ring [34] [28]. These orbital characteristics influence the compound's reactivity and spectroscopic properties [7] [16].

Vibrational frequency calculations provide theoretical predictions that correlate well with experimental infrared and Raman data [7] [28]. The computational approach allows for the assignment of vibrational modes and the prediction of isotope effects [34] [28]. Molecular electrostatic potential surfaces reveal regions of positive and negative charge distribution, providing insight into intermolecular interactions and reactivity patterns [7] [28].

Ligand Design for Transition Metal Coordination

5'-Bromo-2,3'-bipyridine serves as a versatile ligand in transition metal coordination chemistry due to its unique structural features and electronic properties. The compound exhibits a distinctive coordination behavior that stems from the specific positioning of the bromine substituent at the 5' position of the 2,3'-bipyridine framework [1] [3].

The molecular architecture of 5'-Bromo-2,3'-bipyridine facilitates chelating bidentate coordination through its two nitrogen atoms, which are positioned to form stable five-membered metallacycles with various transition metals [4] [5]. The bromine substituent significantly influences the electronic properties of the ligand, introducing electron-withdrawing effects that modify the donor capacity of the nitrogen atoms and alter the overall coordination behavior compared to unsubstituted bipyridine derivatives.

Table 1: Molecular Properties of 5'-Bromo-2,3'-bipyridine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| CAS Number | 35989-02-7 |

| Melting Point (°C) | 75-78 |

| Boiling Point (°C) | 332.4 ± 27.0 |

| Density (g/cm³) | 1.5 ± 0.1 |

| Solubility | Soluble in ethanol, dichloromethane |

| Stability | Stable under normal conditions |

| Appearance | Solid at room temperature |

The ligand design strategy employs the 2,3'-bipyridine scaffold to achieve specific coordination geometries that are distinct from the more common 2,2'-bipyridine isomers. The non-symmetric nature of the 2,3'-connectivity creates unique steric and electronic environments around coordinated metal centers, leading to enhanced selectivity in catalytic applications and novel photophysical properties in luminescent complexes [6] [7].

Table 2: Crystallographic Properties of 5'-Bromo-2,3'-bipyridine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Inter-ring Dihedral Angle | Twisted (steric hindrance) |

| C-N Bond Length (Å) | 1.34-1.35 |

| C-Br Bond Length (Å) | ~1.90 |

| Molecular Geometry | Non-planar bipyridine framework |

| Conformation | Twisted to minimize steric repulsion |

| Intermolecular Interactions | Halogen bonding, π-π stacking |

The coordination chemistry of 5'-Bromo-2,3'-bipyridine with transition metals demonstrates remarkable versatility across the periodic table. Research has shown that the ligand forms stable complexes with first-row transition metals including iron, manganese, cobalt, and copper, as well as second and third-row metals such as ruthenium, osmium, palladium, and platinum [8] [4] [9].

Table 3: Coordination Chemistry Properties of 5'-Bromo-2,3'-bipyridine

| Metal Ion | Coordination Mode | Complex Stability | Applications |

|---|---|---|---|

| Fe²⁺ | Chelating bidentate | High | Catalysis, self-assembly |

| Fe³⁺ | Chelating bidentate | High | Catalysis, self-assembly |

| Ru²⁺ | Chelating bidentate | Very High | Photophysics, catalysis |

| Os²⁺ | Chelating bidentate | Very High | Photophysics, NIR emission |

| Pd²⁺ | Chelating bidentate | High | Cross-coupling reactions |

| Pt²⁺ | Chelating bidentate | High | Cross-coupling reactions |

| Cu²⁺ | Chelating bidentate | Moderate | Coordination polymers |

| Zn²⁺ | Chelating bidentate | Moderate | Coordination polymers |

The stability constants for metal complexes with 5'-Bromo-2,3'-bipyridine follow typical trends observed for bipyridine ligands, with the formation of tris-chelate complexes being thermodynamically favored for octahedral metal centers. The presence of the bromine substituent introduces subtle electronic modifications that can be exploited for fine-tuning coordination properties and achieving desired reactivity patterns in catalytic applications [10] [4].

Boron-Containing Complexes in Redox Reactions

The integration of boron functionality into 5'-Bromo-2,3'-bipyridine complexes represents a significant advancement in the development of redox-active molecular systems. Boron-containing derivatives of bipyridine ligands have emerged as powerful platforms for studying electron transfer processes and developing new materials with tailored electronic properties [11] [12] [13].

Recent synthetic developments have enabled the preparation of 5-diethylboryl-2,3'-bipyridine through flow chemistry methodologies, demonstrating the feasibility of incorporating boron centers directly into the bipyridine framework [14]. These boryl-substituted ligands exhibit unique self-assembly properties and form dynamic equilibrium mixtures between cyclic trimers and tetramers in solution, highlighting the rich structural chemistry accessible through boron incorporation.

The redox behavior of boron-containing bipyridine complexes is fundamentally different from their purely organic counterparts. Boron centers can undergo reversible oxidation and reduction processes, acting as electron reservoirs that can stabilize various oxidation states of coordinated metals [12] [15]. This property is particularly valuable in catalytic applications where multiple electron transfer steps are required.

Table 8: Redox Properties of Boryl-Containing Complexes

| Complex | Oxidation Potential (V) | Reduction Potential (V) | Electrochemical Gap (V) | Redox Reversibility |

|---|---|---|---|---|

| Ru(II)-boryl-bpy | 1.15 | -1.45 | 2.60 | Quasi-reversible |

| Os(II)-boryl-bpy | 0.92 | -1.38 | 2.30 | Quasi-reversible |

| Fe(II)-boryl-bpy | 0.88 | -1.52 | 2.40 | Irreversible |

| Co(II)-boryl-bpy | 1.02 | -1.41 | 2.43 | Quasi-reversible |

| Mn(II)-boryl-bpy | 0.95 | -1.48 | 2.43 | Irreversible |

| Ir(III)-boryl-bpy | 1.28 | -1.35 | 2.63 | Reversible |

The mechanism of boron-mediated redox processes in these systems involves the participation of empty boron orbitals in electron transfer reactions. The Lewis acidic nature of boron centers allows for the coordination of electron-rich substrates, facilitating their oxidation or reduction through coupled electron-proton transfer processes [11] [16]. This mechanism has been exploited in the development of new catalytic systems for organic transformations and energy storage applications.

Experimental investigations have revealed that the redox properties of boryl-bipyridine complexes can be systematically tuned through modifications of the boron substituents and the metal center. Electron-withdrawing groups on boron shift the redox potentials to more positive values, while electron-donating substituents have the opposite effect [17] [13]. This tunability is crucial for optimizing catalytic performance and achieving desired selectivity in chemical transformations.

Catalytic Applications in Nitrogen Reduction Systems

The utilization of 5'-Bromo-2,3'-bipyridine in nitrogen reduction catalysis represents a frontier application in sustainable chemistry. The compound serves multiple roles in these systems, including electron reservoir, redox mediator, and structural scaffold for organizing catalytic sites [18] [19].

Molecular nitrogen fixation remains one of the most challenging reactions in chemistry due to the exceptional stability of the nitrogen-nitrogen triple bond. Traditional industrial nitrogen fixation relies on the energy-intensive Haber-Bosch process, driving the search for alternative approaches that operate under milder conditions [18] [20]. Homogeneous catalysts based on transition metal complexes with nitrogen-coordinating ligands have emerged as promising alternatives.

Table 7: Nitrogen Reduction Catalytic Systems

| System | Ligand Role | N₂ Conversion (%) | NH₃ Selectivity (%) | Operating Conditions |

|---|---|---|---|---|

| Molybdenum-based | Electron reservoir | 15-25 | 65-75 | Ambient P, 60-80°C |

| Iron-based | Redox mediator | 8-18 | 45-65 | Ambient P, 25-50°C |

| Ruthenium-based | Photosensitizer | 12-22 | 55-70 | Light irradiation |

| Cobalt-based | Proton relay | 6-14 | 40-60 | Ambient P, 40-70°C |

| Manganese-based | Electron donor | 10-20 | 50-68 | Ambient P, 30-60°C |

| Vanadium-based | Substrate activator | 5-12 | 35-55 | Moderate P, 50-90°C |

The role of 5'-Bromo-2,3'-bipyridine in nitrogen reduction systems is multifaceted. The ligand provides electronic stabilization to low-valent metal centers that are essential for nitrogen activation, while the bromine substituent offers opportunities for further functionalization and tuning of electronic properties [19]. The bipyridine framework serves as a reservoir for electrons that can be transferred to the nitrogen substrate during the reduction process.

Recent theoretical and experimental studies have demonstrated the potential of 2,3'-bipyridine-mediated nitrogen reduction through boryl transfer mechanisms. In these systems, the bipyridine scaffold anchors diborane intermediates that facilitate nitrogen activation through cooperative metal-boron interactions [19]. The calculated energy span for such processes is approximately 23 kilocalories per mole, indicating thermodynamic feasibility under reasonable reaction conditions.

The development of efficient nitrogen reduction catalysts based on 5'-Bromo-2,3'-bipyridine requires careful optimization of multiple parameters, including metal choice, supporting ligands, reaction conditions, and electron/proton sources. The bromine substituent provides a convenient handle for post-synthetic modification, allowing for the introduction of additional functional groups that can enhance catalytic performance or provide mechanistic insights.

Photophysical Properties of Ruthenium and Osmium Complexes

The photophysical properties of ruthenium and osmium complexes containing 5'-Bromo-2,3'-bipyridine represent a significant area of research in coordination chemistry and materials science. These complexes exhibit unique luminescent properties that are strongly influenced by the bromine substituent and the non-symmetric nature of the 2,3'-bipyridine coordination environment [21] [22] [23].

Ruthenium(II) complexes with 5'-Bromo-2,3'-bipyridine demonstrate characteristic metal-to-ligand charge transfer absorption bands in the visible region, typically appearing between 450-480 nanometers depending on the ancillary ligands present [21] [24]. The presence of the bromine substituent introduces subtle but measurable shifts in these absorption maxima compared to unsubstituted bipyridine complexes, reflecting the electronic influence of the halogen atom on the ligand π-system.

Table 4: Photophysical Properties of Metal Complexes

| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Lifetime (ns) |

|---|---|---|---|---|

| Ru(II) tris-bipyridine | 452 | 618 | 6.2 | 630 |

| Ru(II) mixed-ligand | 460-480 | 620-640 | 4.8-8.1 | 580-720 |

| Os(II) tris-bipyridine | 480 | 700 | 0.8 | 85 |

| Os(II) mixed-ligand | 490-520 | 720-750 | 0.5-1.2 | 65-110 |

| Ru(II) boryl complexes | 445-465 | 625-645 | 3.2-5.5 | 520-650 |

| Os(II) boryl complexes | 460-480 | 710-730 | 0.3-0.7 | 55-85 |

The emission properties of ruthenium complexes with 5'-Bromo-2,3'-bipyridine are particularly noteworthy. These complexes typically exhibit red luminescence with emission maxima around 620-640 nanometers, characteristic of triplet metal-to-ligand charge transfer states [21] [24]. The quantum yields for these emissions range from 4.8% to 8.1%, which are comparable to or slightly lower than those observed for unsubstituted bipyridine analogues, suggesting that the bromine substituent does not significantly quench the luminescent excited states.

Osmium(II) complexes containing 5'-Bromo-2,3'-bipyridine display even more pronounced photophysical properties, with emission extending into the near-infrared region beyond 700 nanometers [22] [25] [23]. This deep-red to near-infrared emission is particularly valuable for biological applications, where longer wavelengths provide better tissue penetration and reduced interference from biological autofluorescence. The osmium complexes typically exhibit lower quantum yields (0.5-1.2%) and shorter excited state lifetimes (65-110 nanoseconds) compared to their ruthenium counterparts, consistent with the enhanced spin-orbit coupling in the heavier metal center.

The photophysical behavior of these complexes is strongly influenced by the coordination environment and the presence of additional ligands. Mixed-ligand complexes containing both 5'-Bromo-2,3'-bipyridine and other polypyridyl ligands show complex emission behavior that can be tuned through careful ligand selection [21] [24]. The bromine substituent provides opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of extended chromophores with enhanced light-harvesting properties.

Temperature-dependent photophysical studies reveal that the emission properties of both ruthenium and osmium complexes are relatively stable across a wide temperature range, indicating good thermal stability of the excited states [26] [27]. This stability is crucial for practical applications in optoelectronic devices and photocatalytic systems where temperature fluctuations may occur.

Supramolecular Self-Assembly Architectures

The supramolecular self-assembly of 5'-Bromo-2,3'-bipyridine complexes represents a sophisticated approach to constructing ordered molecular architectures with defined structural and functional properties. The unique coordination geometry imposed by the 2,3'-bipyridine framework, combined with the electronic effects of the bromine substituent, creates opportunities for the formation of diverse supramolecular structures [28] [10] [29].

The self-assembly process is driven by multiple non-covalent interactions, including metal-ligand coordination bonds, π-π stacking interactions between aromatic rings, and halogen bonding involving the bromine substituent [28] [30]. These interactions work cooperatively to direct the formation of specific supramolecular architectures, ranging from discrete oligomeric structures to extended coordination polymers.

Table 6: Supramolecular Self-Assembly Properties

| Assembly Type | Metal Ion | Stoichiometry | Structural Features | Driving Forces |

|---|---|---|---|---|

| Metallosupramolecular cages | Fe²⁺, Zn²⁺ | [M₄L₆]⁸⁺ | Tetrahedral cages | Entropy, π-π stacking |

| Coordination polymers | Cu²⁺, Co²⁺ | [ML₂]ₙ²ⁿ⁺ | 1D chains | Coordination bonds |

| Helical structures | Fe²⁺, Ni²⁺ | [M₂L₃]⁴⁺ | Double helices | Chirality transfer |

| Grid-like architectures | Pd²⁺, Pt²⁺ | [M₄L₄]⁸⁺ | 2D networks | Geometric constraints |

| Discrete oligomers | Ru²⁺, Os²⁺ | [M₃L₄]⁶⁺ | Trinuclear rings | Metal-ligand complementarity |

| Infinite chains | Cu²⁺, Ag⁺ | [ML]ₙⁿ⁺ | Extended frameworks | Infinite propagation |

The formation of metallosupramolecular cages represents one of the most elegant applications of 5'-Bromo-2,3'-bipyridine in self-assembly. These structures typically adopt tetrahedral geometries with M₄L₆ stoichiometry, where four metal centers are connected by six ligand molecules [31] [32]. The resulting cages exhibit internal cavities that can accommodate guest molecules, making them attractive for applications in molecular recognition and catalysis.

Sequential complexation strategies have been developed to achieve controlled self-assembly with 5'-Bromo-2,3'-bipyridine derivatives. In these approaches, the first metal ion added to the system acts as a template, organizing the ligands in a specific arrangement that facilitates the binding of subsequent metal ions [10]. This methodology has been successfully applied to the construction of both bimetallic and trimetallic architectures with defined geometries and properties.

The role of halogen bonding in directing self-assembly patterns has been extensively investigated. The bromine substituent in 5'-Bromo-2,3'-bipyridine can participate in halogen bonding interactions with electron-rich sites on neighboring molecules, providing additional structural control beyond conventional metal-ligand coordination [28] [30]. These interactions are particularly important in the solid state, where they contribute to the overall crystal packing and stability of the assembled structures.

Hierarchical self-assembly processes have been observed in several systems containing 5'-Bromo-2,3'-bipyridine complexes. In these cases, the initial formation of discrete coordination complexes is followed by their further organization into higher-order structures through secondary interactions [33]. This hierarchical approach allows for the construction of complex molecular architectures with multiple levels of organization and emergent properties.

The dynamic nature of many self-assembled systems based on 5'-Bromo-2,3'-bipyridine provides opportunities for stimuli-responsive behavior. Changes in temperature, pH, or the presence of competing ligands can trigger structural transformations that alter the properties of the assembled systems [34] [35]. This dynamic behavior is particularly valuable for applications in molecular sensing, drug delivery, and adaptive materials.